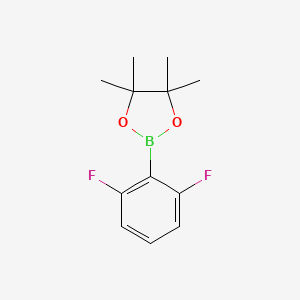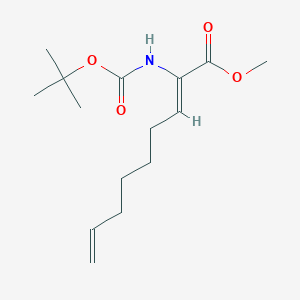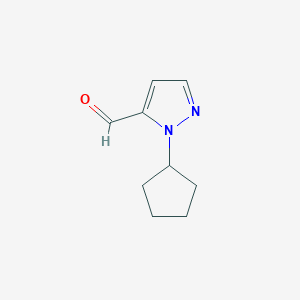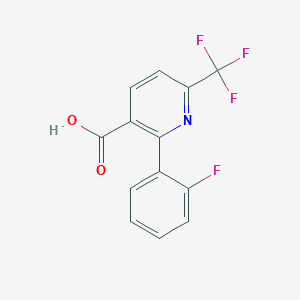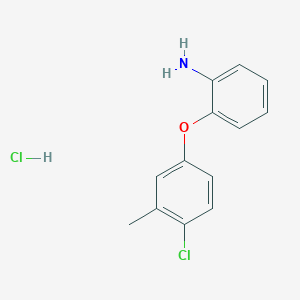
2-(4-Chloro-3-methylphenoxy)aniline hydrochloride
Overview
Description
2-(4-Chloro-3-methylphenoxy)aniline hydrochloride, also known as chlorpheniramine maleate, is a first-generation antihistamine used in the treatment of allergies, hay fever, and the common cold. It is a synthetic derivative of the naturally occurring substance aniline, and is used as an anti-inflammatory and anti-itch agent. Chlorpheniramine maleate is a commonly used medication, and is available in both over-the-counter and prescription forms. It is also available in combination with other medications, such as decongestants, to treat a variety of symptoms.
Scientific Research Applications
- Summary of Application : “2-(4-Chloro-3-methylphenoxy)aniline hydrochloride” is a compound that can be used in the field of medicinal chemistry . Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .
- Methods of Application : This compound can be used in the synthesis of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made . The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized.
- Results or Outcomes : The outcomes of using this compound in medicinal chemistry would be the development of new pharmaceutical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular pharmaceutical compound being synthesized .
- Summary of Application : “2-(4-Chloro-3-methylphenoxy)aniline hydrochloride” can be used in the synthesis of p-chloro-m-cresol Schiff bases .
- Methods of Application : This compound can be used as a precursor in the synthesis of p-chloro-m-cresol Schiff bases . The specific methods of application or experimental procedures would depend on the particular Schiff base being synthesized.
- Results or Outcomes : The outcomes of using this compound in the synthesis of p-chloro-m-cresol Schiff bases would be the production of these Schiff bases. The specific results, including any quantitative data or statistical analyses, would depend on the particular Schiff base being synthesized .
Medicinal Chemistry
Synthesis of p-chloro-m-cresol Schiff Bases
- Summary of Application : This compound can be used in the synthesis of phenoxy acetamide and its derivatives . These derivatives have been investigated for their potential therapeutic applications .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular derivative being synthesized .
- Results or Outcomes : The outcomes of using this compound in the synthesis of phenoxy acetamide derivatives would be the production of these derivatives . The specific results, including any quantitative data or statistical analyses, would depend on the particular derivative being synthesized .
- Summary of Application : “2-(4-Chloro-3-methylphenoxy)aniline hydrochloride” can be used in the synthesis of anilines . Anilines are important intermediates in the manufacture of dyes, drugs, and other industrial chemicals .
- Methods of Application : This compound can be used as a precursor in the synthesis of anilines . The specific methods of application or experimental procedures would depend on the particular aniline being synthesized .
- Results or Outcomes : The outcomes of using this compound in the synthesis of anilines would be the production of these anilines . The specific results, including any quantitative data or statistical analyses, would depend on the particular aniline being synthesized .
Phenoxy Acetamide Derivatives
Aniline Synthesis
- Summary of Application : This compound can be used in palladium-catalyzed methods . These methods are often used in the synthesis of complex organic molecules .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular reaction being catalyzed .
- Results or Outcomes : The outcomes of using this compound in palladium-catalyzed methods would be the production of complex organic molecules . The specific results, including any quantitative data or statistical analyses, would depend on the particular reaction being catalyzed .
- Summary of Application : This compound can be used in the synthesis of a wide range of phenoxy acetamide derivatives . These derivatives have been investigated for their potential therapeutic applications .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular derivative being synthesized .
- Results or Outcomes : The outcomes of using this compound in the synthesis of phenoxy acetamide derivatives would be the production of these derivatives . The specific results, including any quantitative data or statistical analyses, would depend on the particular derivative being synthesized .
Palladium-Catalyzed Methods
Chemical Diversity of Phenoxy Acetamide Derivatives
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c1-9-8-10(6-7-11(9)14)16-13-5-3-2-4-12(13)15;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYXFZYWTCTRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



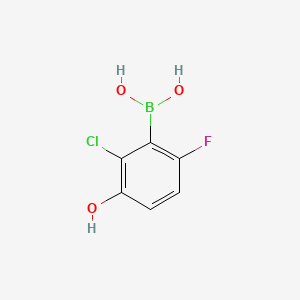
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1451009.png)
![4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid](/img/structure/B1451010.png)
![Methyl 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1451013.png)
![N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B1451014.png)
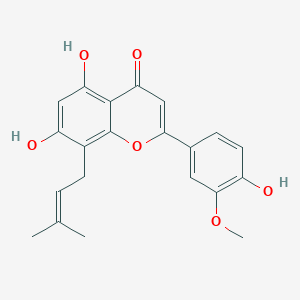
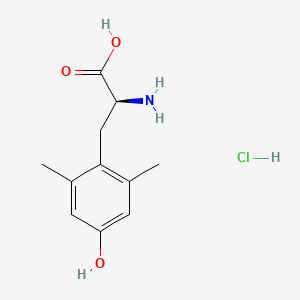
![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)
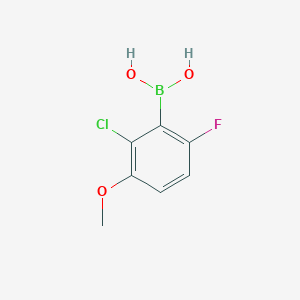
![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)
